1,1'-Biphenyl, 3-methoxy-4-(phenylmethoxy)-
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Overview
Description
1,1’-Biphenyl, 3-methoxy-4-(phenylmethoxy)- is an organic compound with a complex aromatic structure It consists of two benzene rings connected by a single bond, with methoxy and phenylmethoxy substituents on the rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 3-methoxy-4-(phenylmethoxy)- typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between bromobenzene and phenylboronic acid in the presence of a palladium catalyst.
Introduction of Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group, such as a halide.
Addition of Phenylmethoxy Group: The phenylmethoxy group can be added through a Williamson ether synthesis, where phenol is reacted with benzyl chloride in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like chromatography may be employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
1,1’-Biphenyl, 3-methoxy-4-(phenylmethoxy)- undergoes various chemical reactions, including:
Oxidation: The methoxy and phenylmethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic rings can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, introducing new substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of cyclohexane derivatives.
Substitution: Introduction of alkyl or acyl groups onto the aromatic rings.
Scientific Research Applications
1,1’-Biphenyl, 3-methoxy-4-(phenylmethoxy)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 3-methoxy-4-(phenylmethoxy)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and phenylmethoxy groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,1’-Biphenyl, 4-methoxy-: Similar structure but lacks the phenylmethoxy group.
4-Methoxybiphenyl: Contains a methoxy group but no phenylmethoxy group.
4-Methoxy-1,1’-biphenyl: Another isomer with a methoxy group in a different position.
Uniqueness
1,1’-Biphenyl, 3-methoxy-4-(phenylmethoxy)- is unique due to the presence of both methoxy and phenylmethoxy groups, which can significantly influence its chemical reactivity and potential applications. The combination of these substituents provides a distinct set of properties that can be leveraged in various scientific and industrial contexts.
Properties
CAS No. |
125101-83-9 |
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Molecular Formula |
C20H18O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
2-methoxy-4-phenyl-1-phenylmethoxybenzene |
InChI |
InChI=1S/C20H18O2/c1-21-20-14-18(17-10-6-3-7-11-17)12-13-19(20)22-15-16-8-4-2-5-9-16/h2-14H,15H2,1H3 |
InChI Key |
BLDSJPKHXCKEDO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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